molecular formula C12H18N6O4 B2425140 3-(8-((2-hydroxyethyl)amino)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanamide CAS No. 1421444-65-6

3-(8-((2-hydroxyethyl)amino)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanamide

Cat. No.: B2425140
CAS No.: 1421444-65-6
M. Wt: 310.314
InChI Key: FGRBBTRFRGSKMB-UHFFFAOYSA-N
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Description

The compound is a derivative of propanamide . Propanamide is an organic compound with the formula CH3CH2C=O(NH2). It is the amide of propanoic acid .


Molecular Structure Analysis

The compound seems to contain a propanamide group and a purine group, which is a type of nitrogen-containing heterocycle. It also contains a hydroxyethylamino group .


Chemical Reactions Analysis

Propanamide, being an amide, can participate in a Hoffman rearrangement to produce ethylamine gas . A similar compound, 3-[N,N-bis(2-hydroxyethyl)amino]-chalcone derivatives, were synthesized by the aldol condensation of [N,N-bis(2-hydroethyl)-3-amino]-acetophenone with aromatic aldehydes .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound, being a variant of purine, has been involved in studies on the synthesis of new ring systems. For instance, Hesek and Rybár (1994) described a complex synthetic pathway to create new thiadiazepino-purine ring systems, showcasing the chemical versatility of purine derivatives (Hesek & Rybár, 1994).
  • Mosselhi and Pfleiderer (2010) delved into the synthesis and properties of 8-aminoxanthines, a related compound, highlighting the broad potential of purine derivatives in chemical synthesis (Mosselhi & Pfleiderer, 2010).

Neuroprotective and Enzyme Inhibitory Activities

  • Mitkov et al. (2022) investigated a series of theophylline-7-acetyl semi- and thiosemicarbazide hybrids, identifying specific structures that exhibited promising neuroprotective and enzyme inhibitory activities, providing insights into potential medical applications (Mitkov et al., 2022).
  • Kondeva-Burdina et al. (2022) further explored the neuroprotective and monoamine oxidase B (MAO-B) inhibitory effects of related compounds, offering a base for future drug development aimed at neuroprotection and enzyme inhibition (Kondeva-Burdina et al., 2022).

Antiviral and Anticancer Properties

  • Harnden et al. (1987) discussed the synthesis of antiviral acyclonucleosides from purine analogs, indicating the role of such compounds in the development of antiviral therapies (Harnden et al., 1987).
  • Sultani et al. (2017) synthesized new purine-based compounds and evaluated their antitumor activity on breast and leukemic cancer cell lines, pointing to the therapeutic potential of purine derivatives in cancer treatment (Sultani et al., 2017).

Cardiovascular and Respiratory Applications

  • Chłoń-Rzepa et al. (2004) synthesized derivatives and tested them for cardiovascular activities, indicating potential uses in managing cardiovascular conditions (Chłoń-Rzepa et al., 2004).
  • Bhatia et al. (2016) explored xanthene derivatives for their antiasthmatic activity, showcasing the potential of purine analogs in treating respiratory conditions (Bhatia et al., 2016).

Properties

IUPAC Name

3-[8-(2-hydroxyethylamino)-3,7-dimethyl-2,6-dioxopurin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O4/c1-16-8-9(15-11(16)14-4-6-19)17(2)12(22)18(10(8)21)5-3-7(13)20/h19H,3-6H2,1-2H3,(H2,13,20)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRBBTRFRGSKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)CCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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